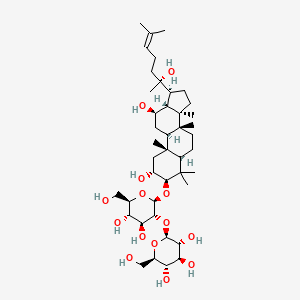

Gypenoside LI

説明

この化合物は、抗がん、抗炎症、神経保護効果など、多様な薬理作用で知られるジペノシド群に属しています .

2. 製法

合成経路と反応条件: ジペノシドLIを含むジペノシドは、通常、様々な方法でアマチャヅルから抽出されます。効果的な方法の1つは、超音波抽出を行い、その後脱マロニル化を行うことです。 抽出された溶液を95℃の水浴で加熱すると、マロニルジペノシドが対応するジペノシドに変換されます .

工業生産方法: 工業規模では、同様の原理に基づいて抽出プロセスが拡大されます。植物材料を超音波抽出にかけ、その後加熱して濃縮します。 超高性能液体クロマトグラフィー(UHPLC)と荷電エアロゾル検出器(CAD)を組み合わせた高度な技術が、抽出されたジペノシドの分析と品質管理に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Gypenosides, including Gypenoside LI, are typically extracted from Gynostemma pentaphyllum using various methods. One effective method involves ultrasonic extraction followed by demalonylation. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into their corresponding gypenosides .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using similar principles. The plant material is subjected to ultrasonic extraction, followed by heating and concentration. Advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with a charged aerosol detector (CAD) are used for the analysis and quality control of the extracted gypenosides .

化学反応の分析

反応の種類: ジペノシドLIは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、化合物を修飾して薬理作用を高めるために重要です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 様々な求核剤を制御された条件下で置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって化合物の脱酸素化形態が生成される可能性があります。

4. 科学研究への応用

化学:

- 他の生物活性化合物を合成するための前駆体として使用されます。

生物学:

医学:

産業:

- 多様な健康上の利点から、健康食品や機能性食品の開発に利用されています。

科学的研究の応用

Antitumor Activity

1. Clear Cell Renal Cell Carcinoma (ccRCC)

Gypenoside LI has been shown to significantly inhibit the proliferation of ccRCC cells and induce apoptosis. In vitro studies demonstrated that this compound exhibited a stronger inhibitory effect on cell viability compared to Gypenoside L, with half-maximal inhibitory concentrations (IC50) of 45 μM and 55 μM for 769-P and ACHN cell lines, respectively . The mechanism involves upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and enhanced apoptotic signaling pathways .

2. Melanoma

Research indicates that this compound possesses potent cytotoxic effects against melanoma cells. It induces intrinsic apoptosis and S phase arrest while inhibiting colony formation through the Wnt/β-catenin signaling pathway. Notably, this compound also upregulates the tumor suppressor microRNA-128-3p during apoptosis in melanoma cells .

3. Gastric Cancer

this compound has been implicated in enhancing the efficacy of immunotherapy for gastric cancer by inducing apoptosis through the PI3K/AKT/mTOR signaling pathway. This compound not only promotes cell death in gastric cancer cells but also reduces PD-L1 expression, thereby enhancing T cell-mediated antitumor immunity .

Other Pharmacological Effects

Beyond its antitumor properties, this compound exhibits various health benefits:

- Anti-hyperlipidemic Effects: As part of the broader gypenosides family, this compound contributes to lowering cholesterol levels and improving lipid metabolism disorders .

- Hepatoprotective Properties: It has shown protective effects against liver injuries induced by toxins like carbon tetrachloride (CCl4), stabilizing liver cell membranes and reducing serum transaminase levels .

Table: Summary of Research Findings on this compound

| Study Focus | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Inhibition of Proliferation | Clear Cell Renal Carcinoma | Upregulation of COX2; downregulation of cPLA2 | IC50 values: 45 μM (769-P), 55 μM (ACHN) |

| Induction of Apoptosis | Melanoma | Wnt/β-catenin pathway inhibition | Induces intrinsic apoptosis; upregulates miR-128-3p |

| Immunotherapy Enhancement | Gastric Cancer | PI3K/AKT/mTOR pathway modulation | Reduces PD-L1 expression; enhances T cell activity |

作用機序

ジペノシドLIは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

ジペノシドLIは、強力な抗がん作用と神経保護作用のために、ジペノシドの中でユニークな存在です。類似の化合物には以下があります。

ジペノシドL: がん細胞の老化を誘導し、化学療法の有効性を高めることが知られています.

ダミュリンAとB: これらの化合物も抗がん作用を示し、アマチャヅルに含まれています.

生物活性

Gypenoside LI, a saponin derived from Gynostemma pentaphyllum, exhibits a variety of biological activities that have garnered significant attention in pharmacological research. This article delves into its anticancer properties, mechanisms of action, and other health benefits, supported by case studies and research findings.

Anticancer Properties

1. Inhibition of Tumor Growth

This compound has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound were found to be 45 μM and 55 μM for 769-P and ACHN cells, respectively, indicating a stronger inhibitory effect compared to Gypenoside L .

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Arachidonic Acid Pathway : this compound reduces the content of arachidonic acid in RCC cells by upregulating COX2 and downregulating cPLA2 and CYP1A1 .

- Autophagy Modulation : Research indicates that this compound inhibits autophagic flux, leading to cell death in cancer cells. This is associated with an increase in LC3-II levels and the accumulation of polyubiquitinated proteins, suggesting that this compound disrupts the autophagic process at the lysosomal fusion stage .

- PI3K/AKT/mTOR Pathway : this compound induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Renal Cell Carcinoma

In a controlled study, this compound was administered to renal cancer cell lines. The results indicated a marked reduction in cell viability, with detailed analysis revealing alterations in apoptosis-related proteins and signaling pathways. The study concluded that this compound could be a promising candidate for therapeutic applications against RCC due to its ability to inhibit tumor growth without cytotoxic effects on normal cells .

Case Study 2: Gastric Cancer

Another study focused on gastric cancer cells where this compound was observed to induce apoptosis through the inhibition of the PI3K/AKT/mTOR pathway. This study highlighted the potential of this compound as an adjunct therapy in gastric cancer treatment, emphasizing its role in modulating immune responses by downregulating PD-L1 expression .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other beneficial biological activities:

- Anti-inflammatory Effects : It has been shown to alleviate inflammation induced by lipopolysaccharides (LPS) in microglial cells, indicating potential neuroprotective effects .

- Lipid Regulation : Studies suggest that gypenosides can regulate lipid metabolism, contributing to anti-obesity effects and improving metabolic health .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-XUYZQZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317573 | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-10-7 | |

| Record name | Gypenoside LI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。